1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide
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Overview
Description
1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a phenoxy group, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Fluoro-N-(2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
Nimesulide: A non-steroidal anti-inflammatory drug with a similar sulfonamide structure.
N-(2-Fluorophenyl)methanesulfonamide: Another sulfonamide with a fluorine atom but lacking the phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55688-28-3 |
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Molecular Formula |
C13H12FNO3S |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-fluoro-N-(2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H12FNO3S/c14-10-19(16,17)15-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
BKOJHABSNAHYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)CF |
Origin of Product |
United States |
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